molecular formula C18H20F2OSi B14223593 Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- CAS No. 500761-60-4

Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl-

Cat. No.: B14223593
CAS No.: 500761-60-4
M. Wt: 318.4 g/mol
InChI Key: RPBJNUYTXBKQNC-UHFFFAOYSA-N
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Description

Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- is a chemical compound with the molecular formula C18H20F2OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of difluoroacetyl and 1,1-dimethylethyl groups attached to a diphenylsilane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- typically involves the reaction of difluoroacetyl chloride with 1,1-dimethylethyl-diphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Safety measures are strictly followed to handle the reactive and potentially hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroacetyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Difluoromethyl derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty coatings and adhesives, where its unique chemical properties enhance performance.

Mechanism of Action

The mechanism of action of Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- involves its ability to form stable bonds with various substrates. The difluoroacetyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Silane, chloro(1,1-dimethylethyl)diphenyl-: This compound has a similar structure but contains a chloro group instead of a difluoroacetyl group.

    Silane, (1,1-dimethylethyl)fluorodimethyl-: This compound has a fluorodimethyl group instead of a difluoroacetyl group.

Uniqueness

Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring robust and versatile reagents.

Properties

CAS No.

500761-60-4

Molecular Formula

C18H20F2OSi

Molecular Weight

318.4 g/mol

IUPAC Name

1-[tert-butyl(diphenyl)silyl]-2,2-difluoroethanone

InChI

InChI=1S/C18H20F2OSi/c1-18(2,3)22(17(21)16(19)20,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3

InChI Key

RPBJNUYTXBKQNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(F)F

Origin of Product

United States

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